カプサイシン

概要

説明

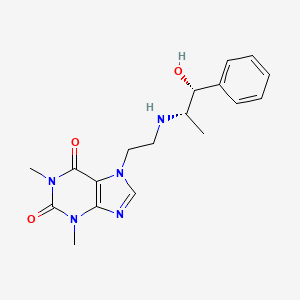

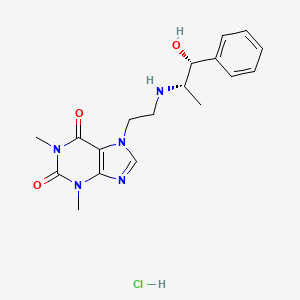

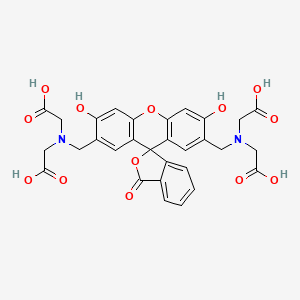

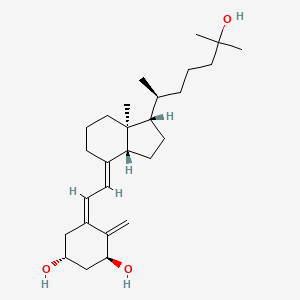

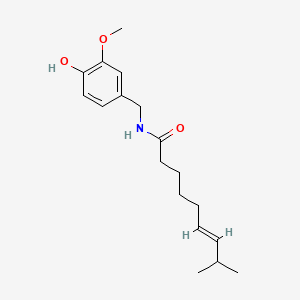

カプサイシンは、化学的には8-メチル-N-バニリル-6-ノネナミドとして知られており、トウガラシ属に属するトウガラシに含まれる有効成分です。この化合物は、トウガラシの辛味の特徴的な原因であり、ヒトを含む哺乳類にとって化学的な刺激物です。 カプサイシンは、接触した組織に燃えるような感覚を引き起こします 。 カプサイシンは、結晶性の疎水性、無色で非常に辛味のある固体です .

2. 製法

合成経路と反応条件: カプサイシンは、さまざまな方法で合成することができます。一般的な合成経路の1つは、塩基性条件下でバニリルアミンと8-メチル-6-ノネノイルクロリドを縮合させることです。 この反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とします .

工業的生産方法: カプサイシンの工業的生産は、通常、天然資源からの抽出を伴います。このプロセスには、溶媒抽出、けん化、カラムクロマトグラフィー、濃縮、結晶化などの手順が含まれます。 エタノール、メタノール、ヘキサンなどの溶媒は、これらのプロセスで一般的に使用されます 。 目標は、通常95%を超える高純度のカプサイシンを得ることです .

作用機序

カプサイシンは、主に一過性受容体電位バニロイド1(TRPV1)受容体の活性化を介して効果を発揮します。TRPV1受容体は、痛みを感知する神経線維に存在するリガンド依存性カチオンチャネルです。 これらの受容体の活性化は、脱分極、活動電位の開始、脊髄への痛みシグナルの伝達をもたらします 。 カプサイシンへの長時間の曝露は、感覚ニューロンの脱感作をもたらし、鎮痛効果をもたらします .

科学的研究の応用

Capsaicin has a wide range of scientific research applications:

Chemistry: In chemistry, capsaicin is used as a model compound to study reaction mechanisms and the behavior of amides under various conditions .

Biology: In biological research, capsaicin is used to study pain mechanisms and sensory neuron function. It is a valuable tool for understanding the role of transient receptor potential vanilloid 1 (TRPV1) receptors .

Medicine: Capsaicin is used in topical analgesic formulations to relieve pain from conditions such as arthritis, neuropathy, and muscle pain. It is also being investigated for its potential anti-cancer properties .

Industry: In the food industry, capsaicin is used as a flavoring agent and preservative. It is also used in self-defense products like pepper spray .

生化学分析

Biochemical Properties

Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . Capsaicin, as a member of the vanilloid family, binds to VR1 . Upon binding, capsaicin stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .

Cellular Effects

Capsaicin has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .

Molecular Mechanism

Capsaicin is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .

Temporal Effects in Laboratory Settings

Capsaicin initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “capsaicin desensitization,” during which the previously excited neurons are unresponsive not only to capsaicin but a variety of unrelated stimuli including noxious heat .

Dosage Effects in Animal Models

In early subchronic toxicity studies, pure capsaicin (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .

Metabolic Pathways

Capsaicin is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze capsaicin into free capsaicin and capsaicin ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .

Transport and Distribution

Capsaicin binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .

Subcellular Localization

Capsaicin is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of capsaicin can be found in the white pith of the inner wall, where the seeds are attached .

準備方法

Synthetic Routes and Reaction Conditions: Capsaicin can be synthesized through various methods. One common synthetic route involves the condensation of vanillylamine with 8-methyl-6-nonenoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods: Industrial production of capsaicin often involves extraction from natural sources. The process includes steps such as solvent extraction, saponification, column chromatography, concentration, and crystallization. Solvents like ethanol, methanol, and hexane are commonly used in these processes . The goal is to achieve high purity capsaicin, often exceeding 95% .

化学反応の分析

カプサイシンは、以下を含むさまざまな化学反応を起こします。

酸化: カプサイシンは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。 この反応は通常、バニリンや他の酸化生成物の形成をもたらします .

還元: カプサイシンの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。 この反応は、アミド基をアミンに還元します .

置換: カプサイシンは、特にバニリル部分で求核置換反応を起こす可能性があります。 これらの反応の一般的な試薬には、ハロアルカンとメトキシドナトリウムなどの求核剤が含まれます .

4. 科学研究における用途

カプサイシンは、さまざまな科学研究に幅広く使用されています。

化学: 化学では、カプサイシンは、さまざまな条件下での反応機構とアミドの挙動を研究するためのモデル化合物として使用されます .

生物学: 生物学的研究では、カプサイシンは、痛みのメカニズムと感覚ニューロンの機能を研究するために使用されます。 これは、一過性受容体電位バニロイド1(TRPV1)受容体の役割を理解するための貴重なツールです .

医学: カプサイシンは、関節炎、神経障害、筋肉痛などの症状の痛みを和らげるために、局所鎮痛剤製剤に使用されます。 また、その潜在的な抗癌作用についても研究されています .

産業: 食品産業では、カプサイシンは香味料や保存料として使用されます。 また、ペッパースプレーなどの護身用製品にも使用されます .

類似化合物との比較

類似の化合物には、ジヒドロカプサイシン、ノルジヒドロカプサイシン、ホモジヒドロカプサイシン、ホモカプサイシンなどがあります 。 これらの化合物は、類似の構造を持っていますが、アシル基の飽和度と炭素鎖の長さが異なります 。 カプサイシンは、その高い効力と研究および産業における幅広い用途において独特です .

類似化合物:

- ジヒドロカプサイシン

- ノルジヒドロカプサイシン

- ホモジヒドロカプサイシン

- ホモカプサイシン

特性

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Record name | capsaicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Capsaicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020241 | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |

CAS No. |

404-86-4 | |

| Record name | Capsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsaicin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S07O44R1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65 °C, 149 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does capsaicin exert its effects on the body?

A1: Capsaicin primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to capsaicin and other stimuli. [, ]

Q2: What are the downstream effects of capsaicin binding to TRPV1 receptors?

A2: Activation of TRPV1 receptors by capsaicin initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]

Q3: Does capsaicin's action solely depend on TRPV1 receptors?

A3: While TRPV1 is the primary target, research suggests that capsaicin might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []

Q4: Can capsaicin offer protection against gastric mucosal damage?

A5: Yes, research suggests that capsaicin and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of capsaicin-sensitive primary afferent neurons. []

Q5: What is the molecular formula and weight of capsaicin?

A5: The molecular formula of capsaicin is C18H27NO3, and its molecular weight is 305.41 g/mol.

Q6: Are there any available spectroscopic data for capsaicin?

A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for capsaicin in scientific literature and databases. These data help characterize and identify capsaicin based on its unique absorption and resonance patterns.

Q7: How does capsaicin perform under different conditions, and what are its applications?

A8: Capsaicin is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] Capsaicin is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]

Q8: How can the stability, solubility, and bioavailability of capsaicin be improved for pharmaceutical applications?

A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of capsaicin. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of capsaicin?

A10: Capsaicin is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []

Q10: What are some in vitro models used to study capsaicin's effects?

A12: Cell-based assays using cultured sensory neurons are widely employed to investigate capsaicin's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying capsaicin's action at the cellular level.

Q11: Are there animal models that demonstrate the effects of capsaicin?

A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of capsaicin. [, , , , , , , , ] These models have been crucial in understanding capsaicin's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.

Q12: What analytical methods are used to quantify capsaicin?

A14: Various analytical techniques are employed for the qualitative and quantitative analysis of capsaicin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for capsaicin quantification in various matrices, including pepper fruits and formulated products. [, , , ]

Q13: Are there any emerging methods for analyzing capsaicin and related compounds?

A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for capsaicin analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of capsaicin and its metabolites in biological samples. [, ]

Q14: How has research on capsaicin evolved over time?

A16: Early research on capsaicin focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of capsaicin marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of capsaicin and its analogs in various conditions, including pain management, obesity, and cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。